![molecular formula C12H14N2Si B1325026 4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1015609-91-2](/img/structure/B1325026.png)

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Overview

Description

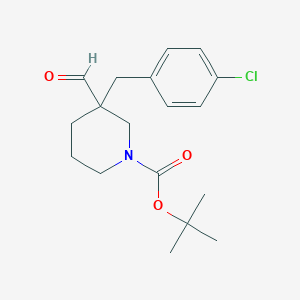

“4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C12H14N2Si . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” consists of a pyridine ring fused with a pyrrole ring, with a trimethylsilyl group attached to the ethynyl group .

Chemical Reactions Analysis

The trimethylsilyl group is known for its chemical inertness and large molecular volume . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .

Physical And Chemical Properties Analysis

The molecular weight of “4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” is 214.34 g/mol . It is a solid substance . The exact mass and monoisotopic mass are 175.081725953 g/mol . The compound has a topological polar surface area of 12.9 Ų .

Scientific Research Applications

Polymer Synthesis

“4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” can be utilized in the synthesis of polymers. For instance, derivatives of ethynylpyridine have been used to create polymers like poly(2-ethynyl-N-iodopyridinium iodide) through in-situ uncatalyzed polymerization processes .

Surface-Enhanced Raman Scattering (SERS)

The compound’s derivatives serve as anti-interference Raman reporters in SERS aptasensors. For example, 4-[(Trimethylsilyl)ethynyl] aniline has been applied in conjunction with gold nanoparticles and aptamers as Raman probes .

Porous Molecular Solids

Derivatives of “4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine” are key in creating porous molecular solids. Tetrakis(4-((trimethylsilyl)ethynyl)phenyl)methane and related compounds have been synthesized for structural investigations in this field .

Fluorescent Sensing

The compound is also significant in fluorescent sensing applications. A well-known fluorophore, 1,3,6,8-tetrakis[(trimethylsilyl)ethynyl]pyrene, has been extensively studied as a fluorescent sensor for nitroaromatic compounds in both solutions and vapor phases .

Safety and Hazards

The compound is classified as having acute toxicity (oral), and it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name |

trimethyl-[2-(1H-pyrrolo[2,3-b]pyridin-4-yl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2Si/c1-15(2,3)9-6-10-4-7-13-12-11(10)5-8-14-12/h4-5,7-8H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPRDNLCWKLXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=C2C=CNC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640161 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

1015609-91-2 | |

| Record name | 4-[(Trimethylsilyl)ethynyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1324943.png)

![tert-Butyl 4-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1324945.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)

![1-[2-(3-Pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324953.png)

![1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1324954.png)

![3-Phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1324960.png)